2-Ethoxy-4,5-dihydro-1H-imidazole
Description
Properties
CAS No. |
61076-74-2 |
|---|---|
Molecular Formula |
C5H10N2O |
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-ethoxy-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C5H10N2O/c1-2-8-5-6-3-4-7-5/h2-4H2,1H3,(H,6,7) |
InChI Key |
JUGNCKDWOVIZRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NCCN1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The table below compares 2-Ethoxy-4,5-dihydro-1H-imidazole with key structural analogs:
Key Observations :
- Ethoxy vs.
- Substituent Diversity : Chlorobenzylthio and naphthylmethyl groups introduce steric bulk, which may improve target binding in QSI (e.g., 65% inhibition at 90 µM for 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole) and antidepressant activity .
Antimicrobial Activity
- 2-Ethoxy Derivatives : Synthesized analogs (e.g., ethyl 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole-1-yl acetate) show moderate activity against Gram-positive bacteria (S. aureus, MIC ~25 µg/mL) and fungi (C. albicans, MIC ~50 µg/mL), comparable to amoxicillin .
- 2-Methoxy Analogs : Exhibit slightly lower potency (MIC ~50–100 µg/mL for S. aureus), suggesting ethoxy substitution enhances antimicrobial efficacy .
Quorum Sensing Inhibition (QSI)
- The benzimidazole derivative 18a (IC₅₀ = 36.67 µM) outperforms 2-[4-(hexyloxy)phenyl]-4,5-dihydro-1H-imidazole (IC₅₀ = 56.38 µM), indicating that sulfur-containing substituents (e.g., thioether in 2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazole) may improve QSI activity .
Pharmacophore and Structure-Activity Relationships (SAR)
- Core Imidazoline Ring: Essential for protonation and interaction with biological targets (e.g., antimicrobial activity in , α2-adrenoceptor binding in ) .
- Substituent Flexibility : Pharmacophore models () reveal that while the 4,5-dihydro-1H-imidazole moiety is present in substrates like clonidine, its absence in other active compounds (e.g., pyridine-based derivatives) underscores the importance of alternative protonable groups (e.g., tertiary amines) .
Preparation Methods
Reaction Mechanism
-
Precursor Activation : Amido-nitrile derivatives undergo deprotonation at the α-carbon, generating a nucleophilic site.
-
Cyclization : The nitrile group acts as an electrophile, enabling ring closure to form the 4,5-dihydroimidazole intermediate.
-
Ethoxy Group Introduction : Subsequent alkoxylation with ethanol in the presence of a base (e.g., K₂CO₃) introduces the 2-ethoxy substituent.
Key Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Nickel(II) acetate | 78–82% |
| Solvent | Tetrahydrofuran (THF) | Maximizes solubility |
| Temperature | 60–70°C | Prevents side reactions |
| Reaction Time | 12–16 hours | Ensures completion |
Industrial-scale production employs continuous flow reactors to enhance mass transfer and reduce side products.
One-Pot Synthesis via Aziridine Ring Expansion
A scalable one-pot method leverages aziridine precursors, enabling regiocontrolled formation of the imidazole ring. This approach avoids intermediate isolation, improving efficiency.
Procedure
-
Aziridine Activation : Treatment of aziridine with oxalyl chloride generates an imidoyl chloride intermediate.
-
Ring Expansion : Reaction with dimethylformamide (DMF) at 55°C induces ring expansion to form 2-imidazoline.
-
Ethoxylation : Ethanol quench introduces the ethoxy group, followed by purification via vacuum distillation.
Optimization Insights
-
Atmosphere : Argon prevents oxidation of sensitive intermediates.
-
Solvent Choice : Dichloromethane (DCM) ensures homogeneity, while DMF acts as both solvent and catalyst.
El-Saghier Reaction for Imidazole Core Construction
The El-Saghier reaction provides a green, solvent-free route to imidazole derivatives. This method employs ethyl cyanoacetate and ethyl glycinate hydrochloride, enabling tandem nucleophilic attacks and cyclization.
Mechanistic Steps
-
Nucleophilic Attack : Amine groups target the carbonyl of ethyl cyanoacetate, forming a cyanoacetamido intermediate.
-
Ring Closure : Intramolecular attack by the glycinate amino group generates the dihydroimidazole skeleton.
-
Ethoxy Functionalization : Alkylation with ethyl bromide completes the 2-ethoxy substitution.
Performance Metrics
| Condition | Outcome |
|---|---|
| Temperature | 70°C (neat) |
| Time | 2 hours |
| Yield | 65–70% |
Catalytic Hydrogenation for Ethoxy Group Installation
Derived from patented methodologies, this method introduces the ethoxy group via catalytic hydrogenation of vinyl or acetylene precursors.
Protocol
-
Vinyl Intermediate Synthesis : Bromination of 1-(2,3-dihydro-1H-inden-2-yl)ethanone yields a bromo-vinyl compound.
-
Imidazole Formation : Reaction with formamide produces a vinyl-substituted imidazole.
-
Hydrogenation : Palladium on carbon (Pd/C) catalyzes vinyl-to-ethyl reduction under H₂ gas (50 psi).
Q & A
Q. What are the established synthetic routes for 2-Ethoxy-4,5-dihydro-1H-imidazole derivatives?
- Methodological Answer: Synthesis typically involves multi-step reactions starting with ethyl acetoacetate or hydrazine derivatives. A common pathway includes:
Condensation : Reacting ethyl acetoacetate with hydrazine to form hydrazide intermediates.
Cyclization : Using solvents like ethanol or methanol under reflux to form the imidazole ring.
Functionalization : Introducing the ethoxy group via nucleophilic substitution or alkylation .
Key parameters include solvent polarity (e.g., ethanol enhances cyclization efficiency) and temperature control (60–80°C for optimal yield).
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR : Identifies proton environments (e.g., ethoxy group δ 1.2–1.4 ppm, imidazole ring protons δ 3.0–4.5 ppm).
- ¹³C NMR : Confirms carbon backbone and substituents (e.g., carbonyl carbons δ 160–170 ppm) .
- Infrared Spectroscopy (IR): Detects functional groups (e.g., C=O stretch ~1700 cm⁻¹, N-H bend ~3300 cm⁻¹).
- X-ray Crystallography : Resolves 3D molecular geometry and hydrogen bonding patterns (using SHELX software for refinement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer:
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) increase reaction rates but may reduce selectivity. Ethanol balances yield and purity .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency by 15–20% .
- Temperature Gradients : Stepwise heating (50°C → 80°C) minimizes side reactions.
- Data-Driven Analysis : Use Design of Experiments (DoE) to model interactions between variables (e.g., solvent, catalyst loading) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer:
- Comparative Binding Assays : Test derivatives against identical enzyme targets (e.g., cytochrome P450 isoforms) under standardized conditions .
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing ethoxy with methoxy) to isolate activity contributors.
- Meta-Analysis : Cross-reference biological data with structural databases (e.g., ChEMBL) to identify confounding factors (e.g., assay pH variations) .
Q. How do computational methods enhance the understanding of this compound interactions with biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with enzymes (e.g., fungal lanosterol demethylase).
- Density Functional Theory (DFT) : Calculate charge distribution to explain nucleophilic attack susceptibility at the imidazole ring .
- MD Simulations : Model ligand-protein dynamics over 100 ns to assess binding stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
